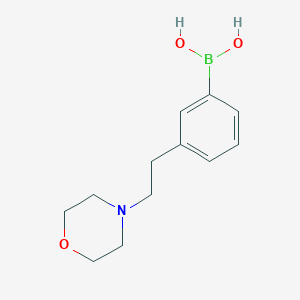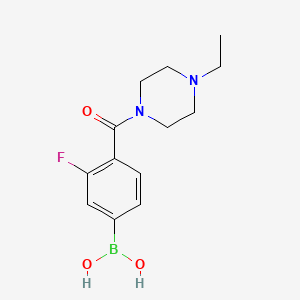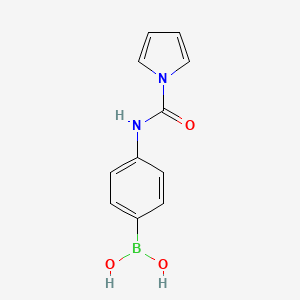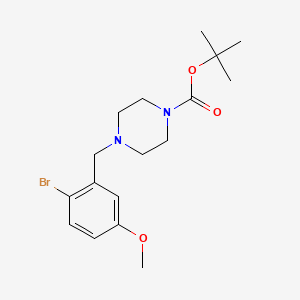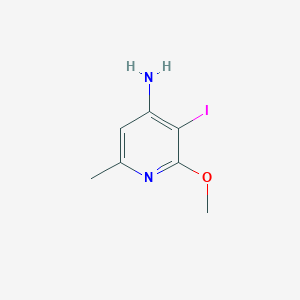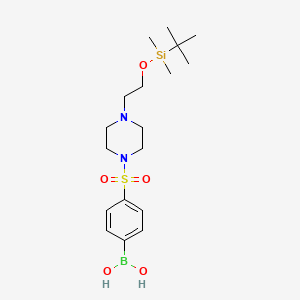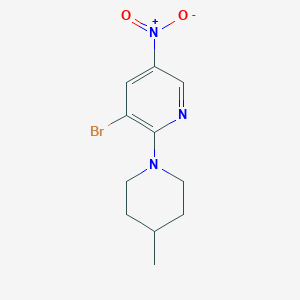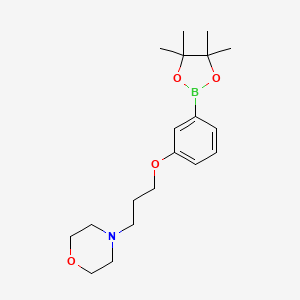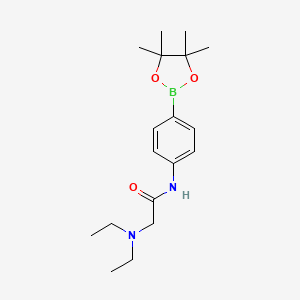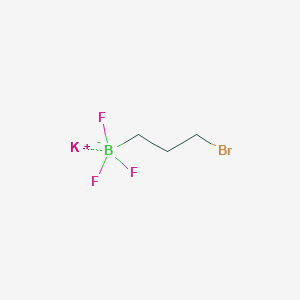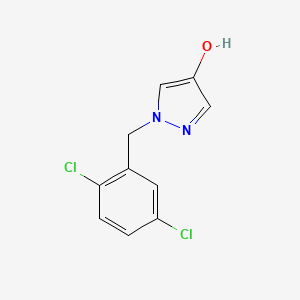
1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol
Overview
Description
1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-dichlorobenzyl group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol typically involves the following steps:
Chloromethylation of p-dichlorobenzene: This step involves the reaction of p-dichlorobenzene with formaldehyde and hydrochloric acid to form 2,5-dichlorobenzyl chloride.
Formation of pyrazole ring: The 2,5-dichlorobenzyl chloride is then reacted with hydrazine hydrate and an appropriate diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chloromethylation and hydroxylation processes, utilizing continuous flow reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under suitable conditions.
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Scientific Research Applications
1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound is thought to exert its effects through:
Protein Denaturation: It may denature external proteins, disrupting their function.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Membrane Disruption: The compound may disrupt cellular membranes, leading to cell lysis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with similar antimicrobial properties.
2,5-Dichlorobenzyl chloride: An intermediate in the synthesis of 1-(2,5-Dichlorobenzyl)-1H-pyrazol-4-ol.
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol: A structural isomer with potentially different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl group and the presence of a hydroxyl group on the pyrazole ring.
Properties
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPOJTDUHAKVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN2C=C(C=N2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408858.png)
![ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408859.png)
